Vif-ElonginC Interface Blockade vs. Vif-A3G
VEC-5 is the only commercially available small molecule validated to directly block the Vif-ElonginC protein-protein interaction, as demonstrated by co-immunoprecipitation experiments showing that VEC-5 treatment disrupts the Vif-ElonginC association in transfected 293T cells [1]. In contrast, the historically prominent Vif antagonist RN-18 targets the Vif-APOBEC3G interface and does not directly perturb ElonginC recruitment [2][3]. This mechanistic distinction is critical because inhibitors targeting different nodes of the Vif-E3 ligase pathway yield fundamentally different outcomes: VEC-5 preserves Vif protein stability while liberating APOBEC3 proteins, whereas RN-18 enhances Vif degradation in an A3G-dependent manner [2][4]. Users requiring selective disruption of the E3 ligase assembly step—as opposed to blocking substrate recognition—must specify VEC-5 rather than RN-18.
| Evidence Dimension | Molecular target node within the Vif-E3 ubiquitin ligase pathway |
|---|---|
| Target Compound Data | VEC-5 directly blocks Vif-ElonginC binding (demonstrated by co-immunoprecipitation in 293T cells cotransfected with Vif-cmyc and ElonginB/C plus VEC-5 treatment) [1] |
| Comparator Or Baseline | RN-18 inhibits the Vif-APOBEC3G interaction; does not block Vif-ElonginC binding [2][3] |
| Quantified Difference | Different molecular targets: Vif-ElonginC (VEC-5) vs Vif-A3G (RN-18); no quantitative binding comparison available from a single study |
| Conditions | 293T cell co-expression system with tagged Vif, ElonginB/C, and APOBEC3 proteins; co-immunoprecipitation with anti-cmyc or anti-HA antibodies [1][2] |
Why This Matters
Procurement of the correct molecular probe is essential for designing interpretable experiments on Vif-E3 ligase assembly versus substrate (A3G) recognition, as off-target mechanistic inference can lead to erroneous conclusions about the Vif-APOBEC3 axis.
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